molecular formula C17H17N3O2S B2794133 4-(dimethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide CAS No. 477536-26-8

4-(dimethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2794133
M. Wt: 327.4
InChI Key: VZOWAOADBIQXGK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as DMF-TB and is a thiazole-based derivative. DMF-TB has been studied for its ability to inhibit the growth of cancer cells and for its potential use in treating neurological disorders.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Compounds with structures similar to 4-(dimethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide have been synthesized and evaluated for their medicinal properties. For instance, derivatives of benzothiazole and benzimidazole, which share structural features with the compound , have been explored for their potential as antimicrobial agents and in the treatment of various conditions. The synthesis of these compounds often involves complex chemical reactions aiming to explore their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties (Darweesh et al., 2016; Patel et al., 2012).

Chemical Synthesis and Drug Design

The chemical synthesis processes involving compounds with dimethylamino groups and benzamide structures provide valuable insights into drug design and development. These processes often employ methodologies like microwave-assisted synthesis, aiming to develop novel compounds with enhanced biological activities. Such studies contribute to the pharmaceutical sciences by identifying new therapeutic agents with potential applications in treating diseases (Tiwari et al., 2017).

Exploration of Biological Activities

Research has also focused on evaluating the biological activities of compounds structurally related to 4-(dimethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide. These studies encompass a wide range of biological evaluations, including antimicrobial, anti-inflammatory, and cytotoxic activities. The goal is to understand the mechanisms of action of these compounds and their potential therapeutic benefits, contributing to the discovery of new drugs and treatment strategies (Saeed et al., 2015).

properties

IUPAC Name

4-(dimethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-4-9-15(22-11)14-10-23-17(18-14)19-16(21)12-5-7-13(8-6-12)20(2)3/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOWAOADBIQXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

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